1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Wirkmechanismus
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT. This results in decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit proliferation of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to have minimal effects on T cells, which may reduce the risk of immunosuppression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to enhance the activity of other anti-cancer agents, and its minimal effects on T cells. However, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has some limitations, including its irreversible binding to BTK, which may limit its use in combination with other irreversible inhibitors, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the development of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide. One direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in combination with other anti-cancer agents, such as venetoclax and immunomodulatory drugs. Another direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.
In conclusion, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-cancer activity in preclinical models of B-cell malignancies. Further research is needed to evaluate the safety and efficacy of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in clinical trials and to explore its potential in combination with other anti-cancer agents.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJBWPHSGZYKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.